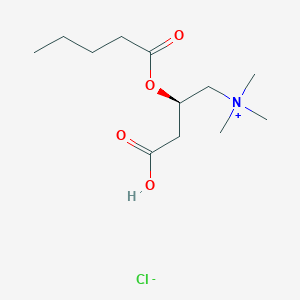
Valeryl-L-carnitineChloride
Übersicht
Beschreibung
Valeryl-L-Carnitin (Chlorid) ist ein kurzkettiges Acylcarnitin und ein Derivat von L-Carnitin. Es ist bekannt für seine Rolle im Stoffwechsel von Fettsäuren und wird als interner Standard zur Quantifizierung von Valeryl-L-Carnitin in verschiedenen biologischen Proben verwendet .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Valeryl-L-Carnitin (Chlorid) kann durch Veresterung von L-Carnitin mit Valerylchlorid synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung einer Base wie Pyridin, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das Produkt wird dann durch Umkristallisation gereinigt .
Industrielle Produktionsmethoden
Die industrielle Produktion von Valeryl-L-Carnitin (Chlorid) folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet die Veresterung von L-Carnitin mit Valerylchlorid unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann strengen Qualitätskontrollmaßnahmen unterzogen, um die Industriestandards zu erfüllen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Valeryl-L-carnitine (chloride) can be synthesized through the esterification of L-carnitine with valeryl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of valeryl-L-carnitine (chloride) follows similar synthetic routes but on a larger scale. The process involves the esterification of L-carnitine with valeryl chloride under controlled conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Valeryl-L-Carnitin (Chlorid) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann zu den entsprechenden Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können es wieder in L-Carnitin umwandeln.
Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen das Chlorid-Ion durch andere Nukleophile ersetzt wird
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Hydroxid-Ionen oder Amine werden üblicherweise verwendet
Hauptprodukte
Oxidation: Produziert Carbonsäuren.
Reduktion: Produziert L-Carnitin.
Substitution: Produziert verschiedene substituierte Carnitinderivate
Wissenschaftliche Forschungsanwendungen
Valeryl-L-Carnitin (Chlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Untersucht für seine Rolle im Fettsäurestoffwechsel und der mitochondrialen Funktion.
Industrie: Wird bei der Herstellung von Nahrungsergänzungsmitteln und Arzneimitteln eingesetzt.
Wirkmechanismus
Valeryl-L-Carnitin (Chlorid) entfaltet seine Wirkung, indem es den Transport von Fettsäuren in die Mitochondrien zur β-Oxidation erleichtert. Es fungiert als Trägermolekül, bindet an Fettsäuren und transportiert sie über die Mitochondrienmembran. Dieser Prozess ist essentiell für die Energieproduktion in Form von Adenosintriphosphat (ATP). Die molekularen Ziele umfassen Carnitin-Acyltransferasen und mitochondriale Transportproteine .
Wirkmechanismus
Valeryl-L-carnitine (chloride) exerts its effects by facilitating the transport of fatty acids into the mitochondria for β-oxidation. It acts as a carrier molecule, binding to fatty acids and transporting them across the mitochondrial membrane. This process is essential for the production of energy in the form of adenosine triphosphate (ATP). The molecular targets include carnitine acyltransferases and mitochondrial transport proteins .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Acetyl-L-Carnitin: Ein weiteres Acylcarnitin mit einer kürzeren Acetylgruppe.
Propionyl-L-Carnitin: Enthält eine Propionylgruppe anstelle einer Valerylgruppe.
Butyryl-L-Carnitin: Enthält eine Butyrylgruppe.
Einzigartigkeit
Valeryl-L-Carnitin (Chlorid) ist aufgrund seiner spezifischen Valerylgruppe einzigartig, die seine metabolischen und Transporteigenschaften beeinflusst. Im Vergleich zu anderen Acylcarnitinen hat es besondere Anwendungen in der Forschung im Zusammenhang mit dem Fettsäurestoffwechsel und der mitochondrialen Funktion .
Eigenschaften
IUPAC Name |
[(2R)-3-carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4.ClH/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4;/h10H,5-9H2,1-4H3;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFPVMRTHIMPLJ-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


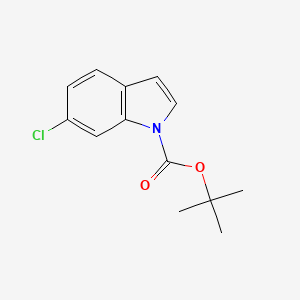





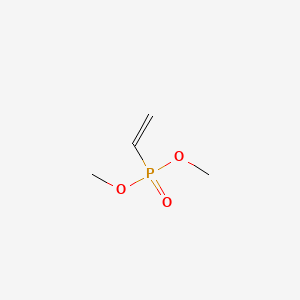

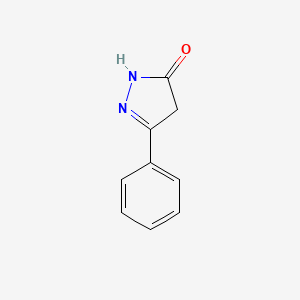

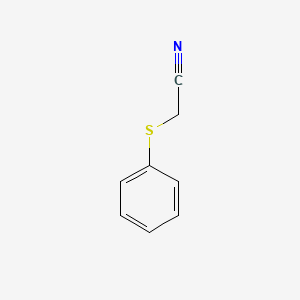

![Bicyclo[2.2.1]heptan-2-ol](/img/structure/B1359785.png)

